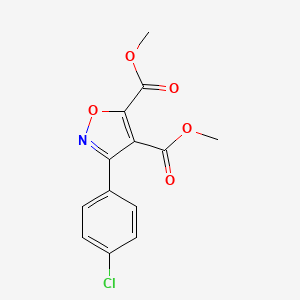

(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds similar to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide" often involves multi-step organic reactions, including the use of cyanoacetate esters, chlorobenzoyl chloride, and various catalysts. For example, Zheng Jing (2012) described the preparation of a closely related compound from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate through chlorination and ammoniation, followed by reaction with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, showcasing typical synthetic routes for such molecules (Zheng Jing, 2012).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically characterized using spectroscopic methods such as IR, UV, 1H NMR, and 13C NMR, along with X-ray crystallography. James E. Johnson et al. (2006) provided an example with the structural analysis of a similar compound, demonstrating how these techniques are employed to determine the configuration and conformation of the molecule, including bond distances and angles, highlighting the Z configuration of the cyano and chlorophenyl groups (James E. Johnson et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often include interactions that exploit the active functional groups present, such as the cyano group and the enamide linkage. The chemical reactivity can be influenced by the presence of these groups, leading to a range of potential reactions, including cycloadditions, nucleophilic substitutions, and more. Dehua Zhang, Xiaoyan Zhang, Lijuan Guo (2009) discussed the synthesis involving the reaction of ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate with a pyrazole derivative, illustrating the type of chemical transformations these compounds can undergo (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed various methods for synthesizing compounds with structural similarities to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide". For example, the work by Ahmed (2017) outlines the reaction of enaminone derivatives leading to products with anti-inflammatory and antimicrobial activities. Similarly, Abdallah (2007) discusses the synthesis and reactivity of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, highlighting the versatility of these compounds in creating pharmacologically relevant derivatives.

Biological Activity

The biological activity of compounds structurally related to "this compound" has been a subject of interest. Quiroga et al. (1999) and Xin (2012) have explored compounds with potential antitumor activities. These studies underscore the significance of the structural components in determining the biological efficacy of the compounds.

Material Science Applications

In material science, compounds with cyano and pyrazole components have been investigated for their utility in creating new materials. Kim et al. (2016) discuss the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings, emphasizing the role of these functional groups in enhancing the solubility and thermal stability of polymers.

Antimicrobial and Antitumor Potential

The antimicrobial and antitumor potentials of pyrazole and cyano containing compounds have been highlighted in various studies. For instance, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized a series of derivatives displaying significant antimicrobial and anticancer activity. These findings point to the broad application spectrum of these compounds in pharmaceutical research.

Propriétés

IUPAC Name |

(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O/c1-4-22-12(3)14(11(2)21-22)9-13(10-19)17(23)20-16-8-6-5-7-15(16)18/h5-9H,4H2,1-3H3,(H,20,23)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKSDFSFKINNJF-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=N1)C)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)

![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)